molecular formula C15H18BrN5O B2882808 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2320889-24-3

5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Número de catálogo: B2882808
Número CAS: 2320889-24-3
Peso molecular: 364.247
Clave InChI: MKWVVLQUUWMNTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a sophisticated chemical building block designed for pharmaceutical research and development. This compound integrates a pyrimidine core, a piperidine spacer, and a 6-methylpyridazine ether moiety, a structural motif prevalent in compounds with documented bioactivity . The bromine substituent on the pyrimidine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex molecular libraries for screening . Its structure suggests potential as a key intermediate in kinase inhibitor programs or as a scaffold for probing protein-protein interactions. The piperidine and heteroaromatic systems are common features in many approved drugs and candidates in clinical trials, underscoring their central role in medicinal chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-11-2-3-14(20-19-11)22-10-12-4-6-21(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVVLQUUWMNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Aplicaciones Científicas De Investigación

5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The compound is compared to structurally related bromopyrimidines and piperidine/pyridazine derivatives (Table 1).

Table 1: Structural and Analytical Comparison
Compound Name Molecular Formula Similarity Score Key Features
5-Bromo-2-(piperidin-3-yloxy)pyrimidine C₉H₁₁BrN₃O 0.62 Piperidine-3-yloxy substituent; MS m/z 256/258 (MH⁺)
2-(Piperidin-4-yloxy)pyrimidine C₉H₁₃N₃O 0.69 Piperidine-4-yloxy group; lacks bromine
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine C₉H₁₂BrN₅ 1.00 Piperazine substituent; increased basicity
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione C₁₈H₂₂N₃O₄ N/A Pyrimidinedione core; anti-mycobacterial activity
5-Bromo-2-cyclopropylpyrimidine C₇H₇BrN₂ N/A Cyclopropyl substituent; LC-MS m/z 199/201 (MH⁺)
Bromine Substitution

The bromine atom at the 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . This contrasts with non-brominated analogs like 2-(piperidin-4-yloxy)pyrimidine, which lack this reactive handle .

Piperidine vs. Piperazine Derivatives

Replacing the piperidine ring with a piperazine (e.g., 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine) introduces an additional nitrogen, increasing solubility and altering pharmacokinetics . Piperazine derivatives are often prioritized in drug discovery for their improved bioavailability.

Physicochemical Properties

  • Solubility : The 6-methylpyridazin-3-yloxymethyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl in 5-bromo-2-cyclopropylpyrimidine) .
  • Stability: Bromine’s electron-withdrawing effect may reduce stability under basic conditions relative to non-halogenated analogs.

Actividad Biológica

5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and other therapeutic effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a bromine atom, a pyrimidine core, and a piperidine ring substituted with a 6-methylpyridazin moiety. Its structure can be represented as follows:

C14H19BrN4O\text{C}_{14}\text{H}_{19}\text{BrN}_4\text{O}

Anticancer Activity

Research indicates that derivatives of the pyrimidine family, including compounds similar to this compound, exhibit significant anticancer properties. For instance, one study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.0039 to 0.025 mg/mL against various cancer cell lines, suggesting strong cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (mg/mL)Cancer Cell Lines
Oxadiazole Derivative0.0039 - 0.025HeLa, CaCo-2, H9c2
Pyrimidine DerivativeTBDVarious unspecified cancer lines

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial properties. Studies show that modifications on the piperidine ring can enhance activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of electron-withdrawing groups was found to increase antimicrobial potency significantly .

Table 2: Antibacterial Activity

Compound NameMIC (mg/mL)Target Bacteria
Piperidine Derivative0.0039 - 0.025S. aureus, E. coli
Other AlkaloidsVariesVarious bacterial strains

The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, the inhibition of human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) has been linked to the anticancer effects observed in related compounds . Additionally, the interaction with protein kinases suggests potential pathways for therapeutic applications in cancer treatment.

Case Studies

A case study involving a series of pyridine-based derivatives demonstrated that specific substitutions led to enhanced affinity for protein targets associated with cancer progression. The docking studies indicated favorable binding energies with key kinases involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-bromo-2-chloropyrimidine with a functionalized piperidine derivative under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalytic bases (e.g., K₂CO₃) and controlled temperatures (60–80°C) improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • X-ray crystallography provides definitive structural confirmation, with parameters such as unit cell dimensions (e.g., a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) and space group symmetry (e.g., P2₁/c) .
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., piperidinyl methylene at δ 3.4–3.6 ppm) and carbon connectivity .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 376.09 [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodology : Store at 2–8°C in moisture-resistant, sealed containers to prevent degradation. Use inert atmospheres (N₂ or Ar) for hygroscopic batches. Safety protocols include fume hood use during handling, PPE (gloves, lab coat), and immediate decontamination with ethanol for spills. Inhalation risks require air quality monitoring and POISON CENTER contact if exposed .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental design to predict reactivity or optimize synthesis pathways?

  • Methodology : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction energetics. Tools like Gaussian or ORCA predict regioselectivity in substitution reactions. Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) for yield improvement .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response studies across multiple models (e.g., cancer cell lines vs. primary cells) identify context-dependent effects.
  • Target validation using CRISPR/Cas9 knockouts or siRNA silencing confirms specificity for suspected receptors (e.g., kinase inhibition).
  • Meta-analysis of high-throughput screening data identifies assay artifacts (e.g., fluorescence interference) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • In vitro : Liver microsomes or hepatocytes assess metabolic stability (CYP450 interactions). Plasma protein binding assays (equilibrium dialysis) determine free drug fractions.
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate oral bioavailability, half-life, and tissue distribution via LC-MS/MS. Blood-brain barrier penetration is tested using MDCK-MDR1 monolayers .

Q. How can structural modifications enhance the compound’s selectivity for a target enzyme or receptor?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., halogens, methyl groups) at the pyridazine or piperidine moieties. Test analogs for binding affinity (SPR or ITC) and off-target effects (kinome-wide profiling).
  • Co-crystallization with the target (e.g., kinase-ligand complexes) identifies key binding interactions for rational design .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodology : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Bootstrap resampling estimates confidence intervals for low-replicate experiments .

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

  • Methodology :

  • Rescue experiments : Co-treat with a target-specific agonist/antagonist to reverse phenotypic effects.
  • Chemical proteomics (e.g., affinity chromatography coupled with MS) identifies off-target binding partners .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.